BuChE/AChE Selectivity Ratio: Rivastigmine Is a Potent Dual Inhibitor, Whereas Donepezil and Galantamine Are AChE-Selective
Rivastigmine demonstrates a BuChE/AChE selectivity ratio of 1.3, indicating potent dual inhibition of both acetylcholinesterase and butyrylcholinesterase [1]. In contrast, donepezil and galantamine exhibit BuChE/AChE selectivity ratios of 30 and 4.8, respectively, reflecting their predominant selectivity for AChE over BuChE [1]. This pharmacological distinction is quantitatively defined by serum BuChE selectivity IC50 values of 54,000 nmol/L for rivastigmine versus 988 nmol/L for donepezil and 18,600 nmol/L for galantamine [1].
| Evidence Dimension | BuChE/AChE selectivity ratio and serum BuChE selectivity IC50 |
|---|---|
| Target Compound Data | BuChE/AChE selectivity ratio: 1.3; Serum BuChE selectivity IC50: 54,000 nmol/L |
| Comparator Or Baseline | Donepezil: BuChE/AChE selectivity ratio: 30; Serum BuChE selectivity IC50: 988 nmol/L. Galantamine: BuChE/AChE selectivity ratio: 4.8; Serum BuChE selectivity IC50: 18,600 nmol/L. Tacrine: BuChE/AChE selectivity ratio: 0.06; Serum BuChE selectivity IC50: 7.2 nmol/L |
| Quantified Difference | Rivastigmine BuChE/AChE selectivity ratio is approximately 23-fold lower (more dual) than donepezil and approximately 3.7-fold lower than galantamine. Rivastigmine serum BuChE IC50 is approximately 54.7-fold higher (less potent on serum BuChE) than donepezil, but this value reflects brain-selectivity rather than peripheral enzyme inhibition. |
| Conditions | In vitro enzyme inhibition assays; data compiled from Cacabelos CIBE Database (2005) |
Why This Matters
The dual AChE-BuChE inhibition profile of rivastigmine is mechanistically distinct and may confer therapeutic advantages in later disease stages when BuChE activity increases, making it a non-interchangeable research tool or clinical option relative to AChE-selective comparators.
- [1] Cacabelos R. Pharmacogenomics and therapeutic prospects in Alzheimer's disease. Neuropsychiatr Dis Treat. 2005;1(4):275-309. Table 1. View Source
